

"challenges with incomplete curing in epoxy resins with photoinitiators"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Tri-p-tolylsulfonium Trifluoromethanesulfonate</i>
Cat. No.:	B161128

[Get Quote](#)

Technical Support Center: Epoxy Photopolymerization

Welcome to the technical support center for photoinitiated epoxy resin systems. This guide is designed for researchers, scientists, and drug development professionals who leverage the precision of UV curing for applications ranging from microfluidics to advanced biomaterials. Incomplete curing can be a significant roadblock, leading to failed experiments and compromised device integrity. This document provides a structured, in-depth approach to diagnosing and resolving these challenges, moving beyond simple checklists to explain the fundamental science behind each troubleshooting step.

Section 1: Frequently Asked Questions (FAQs) - Your First Diagnostic Check

This section addresses the most common initial symptoms of incomplete curing.

Q: My epoxy surface is sticky or tacky after UV exposure. What is the most likely cause?

A: A tacky surface is a classic sign of cure inhibition, and the cause depends heavily on your system's chemistry.

- For Free-Radical Systems (e.g., epoxy-acrylates): The primary culprit is oxygen inhibition. Atmospheric oxygen scavenges the free radicals generated at the surface, preventing the polymerization chain from propagating effectively.[\[1\]](#) While the bulk material underneath may be fully cured, the top layer remains a sticky film of unreacted monomers.[\[1\]](#)
- For Cationic Systems (e.g., cycloaliphatic epoxies): These systems are not sensitive to oxygen but are highly susceptible to moisture.[\[2\]](#)[\[3\]](#) Water molecules in the atmosphere can terminate the cationic polymerization process, leading to a poorly cured surface, especially in humid environments.[\[4\]](#)[\[5\]](#)

Q: The epoxy is cured on the surface but remains liquid underneath. Why is this happening?

A: This points to a light penetration problem. The UV light is being absorbed or blocked at the surface, preventing it from reaching the deeper layers of the resin. Common causes include:

- Incorrect Wavelength: The photoinitiator in your resin has an optimal absorption spectrum. If your UV lamp's output wavelength doesn't sufficiently overlap with this spectrum, the initiator won't activate efficiently, especially in deeper sections.[\[6\]](#)[\[7\]](#)
- High Photoinitiator Concentration: While it seems counterintuitive, too much photoinitiator can create a "shielding effect." The high concentration of molecules at the surface absorbs most of the UV energy, leaving little to penetrate further.[\[8\]](#)
- UV-Blocking Components: Pigments, dyes, or fillers within your formulation can absorb or scatter UV light, drastically reducing cure depth.[\[9\]](#)

Q: Can I solve incomplete curing by simply exposing the resin to the UV light for a longer duration?

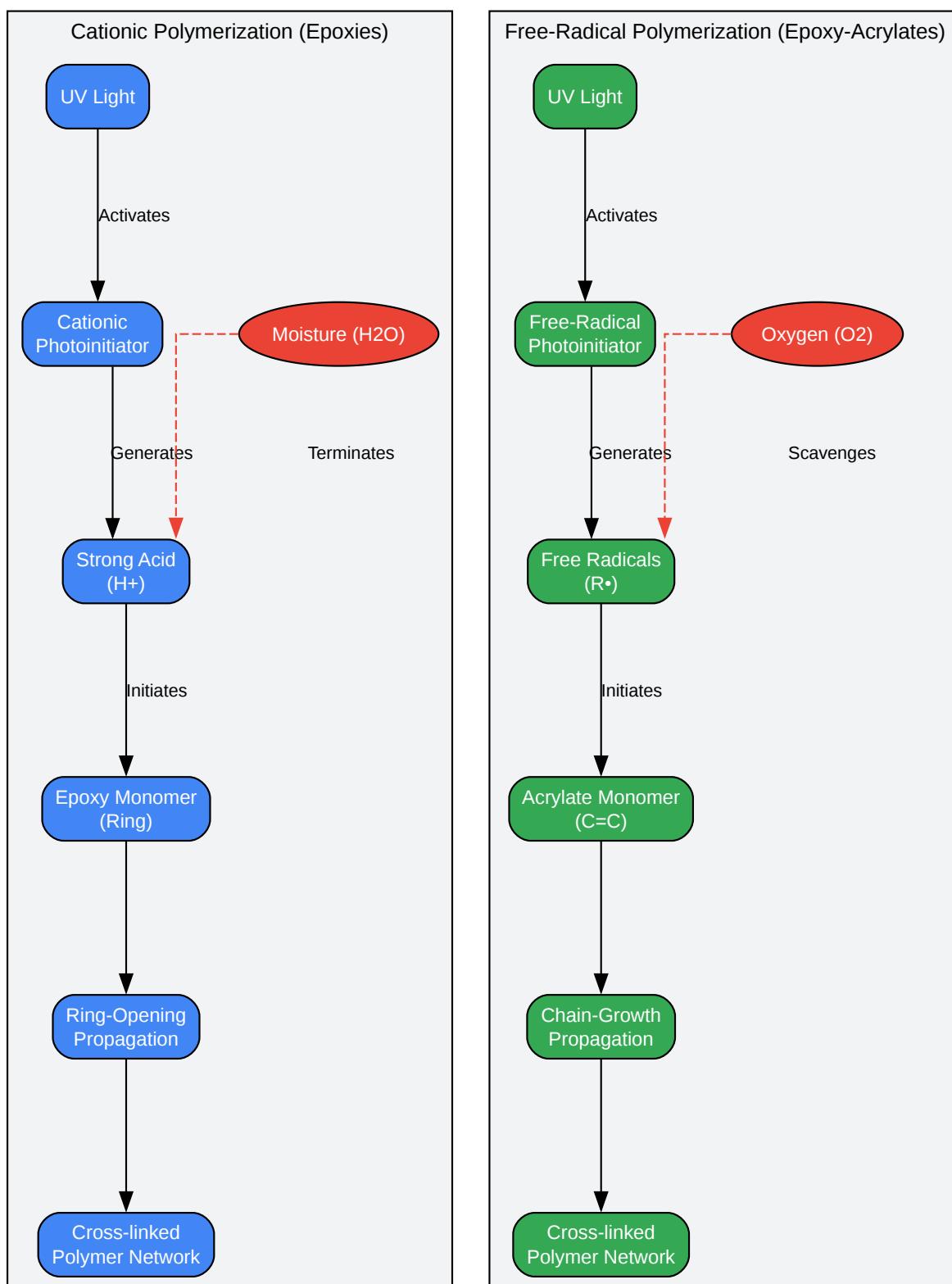
A: Sometimes, but it's not a universal solution and has trade-offs. Increasing the total energy dose (measured in mJ/cm^2) can help drive the reaction closer to completion, especially if the issue is borderline light intensity. However, if the root cause is incorrect wavelength or a shielding effect, longer exposure yields diminishing returns. Furthermore, prolonged UV exposure can be detrimental, leading to polymer degradation, yellowing, and increased brittleness.[\[10\]](#) A thermal post-cure is often a more effective and less damaging strategy, particularly for cationic systems.[\[11\]](#)[\[12\]](#)

Q: My cured epoxy is extremely brittle. Is this related to incomplete curing?

A: Not necessarily. While an under-cured network can be weak, brittleness is more often associated with the formulation itself or, in some cases, over-curing. Excessive cross-linking can create a highly rigid but brittle polymer network. This can happen with very high light intensity or extended post-curing.[\[13\]](#) If your part is hard but brittle, consider reducing the UV dose or evaluating the monomer/oligomer composition of your resin.

Section 2: The Science of the Cure - Cationic vs. Free-Radical Mechanisms

Effective troubleshooting requires understanding the chemical pathway of your specific system. Photoinitiated epoxy systems primarily cure via two distinct mechanisms: Cationic and Free-Radical polymerization.

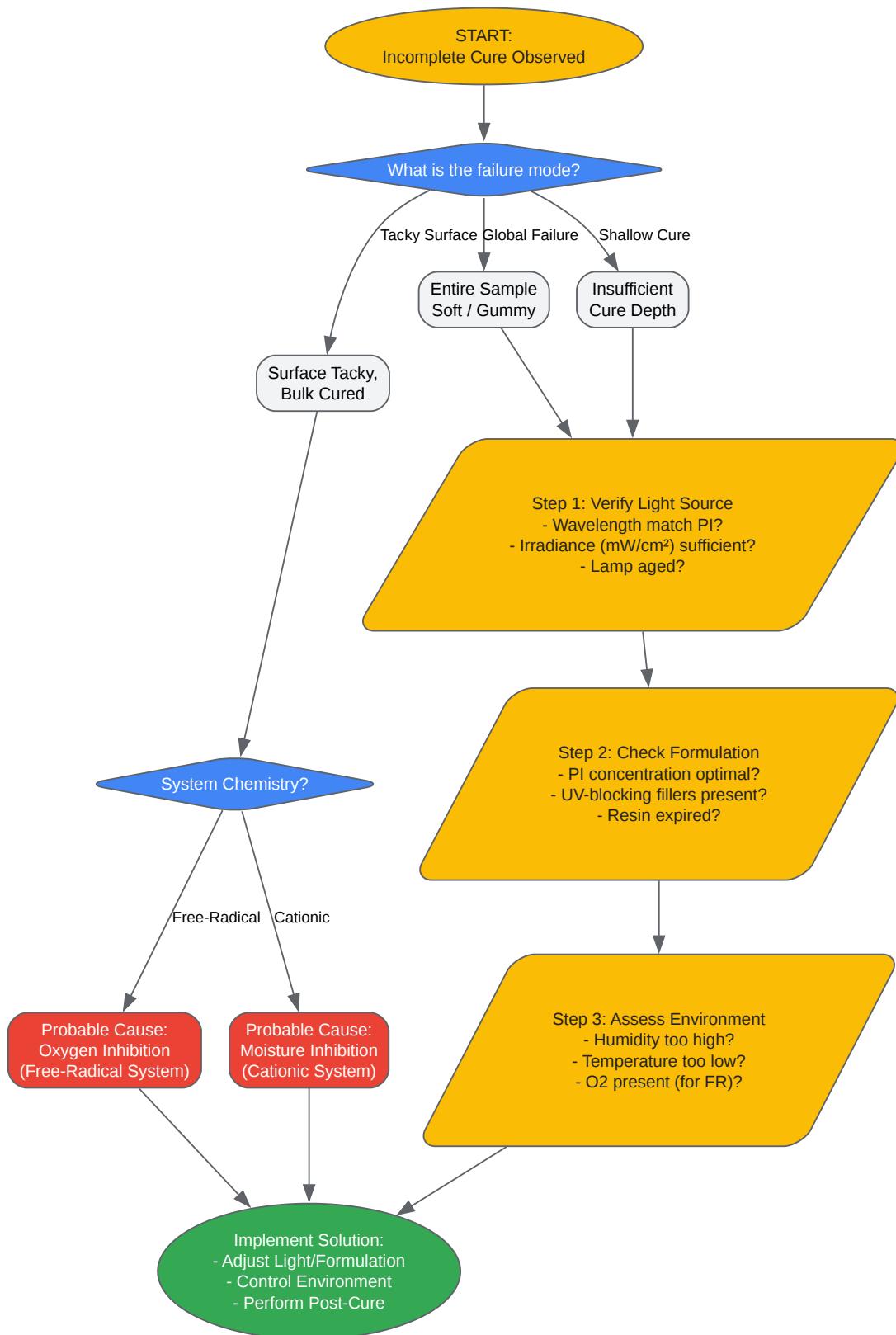

- Cationic Polymerization: This is a "ring-opening" polymerization characteristic of true epoxy resins like cycloaliphatic epoxides.[\[14\]](#) Upon UV exposure, a cationic photoinitiator generates a strong acid.[\[14\]](#)[\[15\]](#) This acid attacks and opens the epoxy ring, creating a reactive carbocation that proceeds to open other epoxy rings in a chain reaction.[\[14\]](#)
 - Key Features:
 - No Oxygen Inhibition: A major advantage for achieving a tack-free surface in air.[\[3\]](#)[\[16\]](#)
 - "Dark Cure": The generated acid is long-lived, so the polymerization continues even after the UV light is turned off.[\[3\]](#)[\[14\]](#)[\[16\]](#)[\[17\]](#) A mild thermal post-bake can significantly enhance the final cure state.
 - Moisture Sensitivity: Highly susceptible to termination by water and other basic contaminants.[\[4\]](#)[\[5\]](#)
 - Low Shrinkage: Ring-opening polymerization results in significantly less volume shrinkage compared to free-radical systems.[\[14\]](#)[\[18\]](#)
- Free-Radical Polymerization: This mechanism is used for epoxy-acrylate or epoxy-methacrylate hybrid resins. Here, the reactive group is the acrylate C=C double bond, not the epoxy ring itself. A free-radical photoinitiator, when exposed to UV light, splits into highly

reactive radical species that initiate a very rapid chain-growth polymerization of the acrylate groups.[3][15]

- Key Features:

- Fast Cure Speed: Typically much faster than cationic systems.[2]
- Oxygen Inhibition: Severely inhibited by atmospheric oxygen, which scavenges free radicals and terminates the reaction, especially at the surface.[1][2]
- Wider Formulation Latitude: A vast library of acrylate monomers and oligomers is available for tuning properties.
- Higher Shrinkage: The conversion of double bonds to single bonds results in greater volume shrinkage.

The diagram below illustrates these two competing pathways and their primary inhibitors.



[Click to download full resolution via product page](#)

Caption: Cationic vs. Free-Radical polymerization pathways and their respective inhibitors.

Section 3: Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose the root cause of incomplete curing.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting incomplete epoxy curing.

Step 1: Verify Your Light Source

The interaction between your UV lamp and photoinitiator is paramount. A mismatch here is a common point of failure.

- Q: Have you matched your lamp's emission spectrum to your photoinitiator's absorption spectrum?
 - Why it Matters: Photoinitiators are not "broadband"; they have specific wavelengths where they absorb energy most efficiently. For example, a photoinitiator designed for a 365 nm mercury lamp will perform poorly under a 405 nm LED, and vice-versa.[19][20] Epoxies themselves do not provide significant optical transmission below 400nm, as these are the absorption bands needed for cross-linking.[7][21]
 - How to Check: Consult the technical data sheets for both your resin/photoinitiator and your UV lamp. Ensure there is significant overlap between the lamp's peak output (e.g., 365 nm, 405 nm) and the initiator's absorption peaks.
- Q: Is your light intensity (irradiance) and total energy dose correct?
 - Why it Matters: Irradiance (power, in mW/cm²) determines the rate of initiator activation, while the total dose (energy, in mJ/cm²) determines the extent of the reaction. Low intensity can lead to an insufficient rate of polymerization, allowing inhibitors (like oxygen) to dominate.[6][22][23]
 - How to Check: Use a radiometer to measure the light intensity at the surface of your sample. Do not rely on the lamp's age or rated power, as output degrades over time.[1] Ensure the total dose (Irradiance × Time) meets the resin manufacturer's recommendation.

Step 2: Interrogate Your Formulation

The components of your resin mix dictate how it interacts with UV light.

- Q: Is the photoinitiator concentration correct?
 - Why it Matters: The concentration must be optimized. Too little, and you won't generate enough initiating species for a full cure. Too much, and you can cause a "surface shielding" effect where the top layer cures so rapidly and opaquely that it blocks light from reaching the material below.[\[8\]](#)
 - How to Check: Start with the manufacturer's recommended concentration (typically 0.5-4% by weight). If you suspect a cure depth issue, try reducing the concentration slightly.
- Q: Does your formulation contain fillers, pigments, or other UV-absorbing additives?
 - Why it Matters: Many additives, especially in opaque or colored resins, can absorb or scatter UV light, severely limiting penetration depth.[\[9\]](#)
 - How to Check: If you are using a filled system, you may need a photoinitiator that is sensitive to longer wavelengths (e.g., 405 nm or higher) as they penetrate more deeply. [\[24\]](#)[\[25\]](#) Curing in thinner layers is also an effective strategy.

Step 3: Assess Your Curing Environment

The ambient conditions during polymerization can make or break an experiment.

- Q: What is the ambient temperature and humidity?
 - Why it Matters: Temperature affects the mobility of molecules and the overall reaction kinetics.[\[5\]](#)[\[26\]](#) For cationic systems, higher temperatures can accelerate the "dark cure" phase.[\[11\]](#)[\[12\]](#) Humidity is a potent inhibitor for cationic curing and must be controlled.[\[4\]](#)[\[5\]](#) An ideal curing range is often 23–28°C with humidity below 60% RH.[\[19\]](#)
 - How to Check: Use a thermo-hygrometer to monitor your curing environment. If you are using a cationic system and experiencing issues, try curing in a dry box or nitrogen-purged chamber.

Section 4: Advanced Diagnostic Protocols & Solutions

When visual inspection is not enough, these quantitative methods can provide definitive answers about your cure state.

Problem Symptom	Likely Root Cause	Primary Solution(s)	Secondary Action(s)
Tacky/Sticky Surface	Oxygen Inhibition (Free-Radical) or Moisture Inhibition (Cationic)	Cure in an inert atmosphere (N ₂). For Cationic, reduce ambient humidity (<50% RH).	Increase UV intensity; use a surface-cure photoinitiator; perform a thermal post-cure.
Poor Cure Depth	Light Attenuation (Shielding, Absorption) or Incorrect Wavelength	Switch to a longer wavelength UV source (e.g., 405nm) and matching PI. Reduce PI or filler concentration.	Cure in thinner layers. Increase total UV energy dose.
Globally Soft/Gummy	Insufficient Energy Dose or Gross Formulation Error	Measure irradiance with a radiometer and increase exposure time accordingly. Verify lamp wavelength matches PI.	Confirm resin/hardener ratios and check for expired materials. [27] [28]
Brittle/Cracked	Over-Curing or High Shrinkage Stress	Reduce total UV energy dose or post-cure time/temperature.	Select a resin with lower shrinkage (e.g., a cationic system over a free-radical one).

Protocol 1: Measuring Degree of Cure with Differential Scanning Calorimetry (DSC)

DSC measures the heat flow from a sample as a function of temperature. It can be used to quantify the residual, unreacted material in a partially cured sample.[\[29\]](#)[\[30\]](#)

Methodology:

- Prepare two small samples (~5-10 mg) of your uncured liquid resin in aluminum DSC pans.
- Cure one of the samples using your standard experimental UV exposure protocol. Leave the second sample uncured as a reference.
- Place the cured sample in the DSC.
- Ramp the temperature, typically from room temperature to ~250°C at a rate of 10°C/min.
- An exothermic peak will appear if there is residual cure. The area of this peak corresponds to the residual heat of reaction ($\Delta H_{\text{residual}}$).
- Run the same temperature program on the uncured reference sample to get the total heat of reaction for a complete cure (ΔH_{total}).
- Calculate the Degree of Cure (%) using the formula: Degree of Cure = $(1 - (\Delta H_{\text{residual}} / \Delta H_{\text{total}})) * 100$

A degree of cure above 95% is typically considered complete for most applications.[\[11\]](#)

Protocol 2: Tracking Conversion with Real-Time FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can monitor the disappearance of specific chemical bonds during the curing process, providing a direct measure of monomer conversion.
[\[20\]](#)

Methodology:

- Place a small drop of the uncured resin on the crystal of an Attenuated Total Reflectance (ATR) FTIR accessory.
- Position your UV light source so it can irradiate the sample directly on the ATR crystal.
- Set the FTIR to collect spectra in rapid succession (e.g., one scan every 2 seconds).
- Identify the characteristic peak for the reactive group:

- For Cationic Epoxies: The epoxide ring peak, typically around 915 cm^{-1} .
- For Acrylate Systems: The C=C double bond twist, typically around 810 cm^{-1} .[\[20\]](#)
- Start the UV exposure and FTIR data collection simultaneously.
- Monitor the decrease in the area of the characteristic peak over time. The percentage decrease in peak area corresponds to the percentage of monomer conversion.

This technique is invaluable for optimizing exposure time and understanding cure kinetics.[\[20\]](#)

References

- Menard, N. (2022). Is It Done Yet? Comparison of Methods to Monitor Degree of UV Cure. UV+EB Technology. [\[Link\]](#)
- Nason, C., & Chartrain, N. (2020). Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing. National Institute of Standards and Technology. [\[Link\]](#)
- Aalchem. (2016).
- Longchang Chemical. (2022).
- Sangermano, M., & Razza, N. (2015). Photoinitiated cationic polymerization of epoxides.
- Gómez, J., & Calvo, M. (2016). Cure Degree Estimation of Photocurable Coatings by DSC and Differential Photocalorimetry.
- Pinter, G., & Schled, T. (2019). Comparison of Different Cure Monitoring Techniques. MDPI. [\[Link\]](#)
- EpoxySet. (2025).
- Cunningham, A., & Developments, A. (n.d.).
- Resiners. (2025). Why Your Resin Won't Cure: Common Issues with UV and Epoxy Resin. [\[Link\]](#)
- Arkema Sartomer. (n.d.). Cationic curing: shining a light on the technology. [\[Link\]](#)
- Deuteron GmbH. (n.d.).
- Ciba Specialty Chemicals. (2002).
- Crivello, J. V. (2000). Synergistic Free Radical Effects in Photoinitiated Cationic Polymerization.
- Menard, N. (2024). Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. [\[Link\]](#)
- Mark, C. (2020). Photoinitiator selection to advance the UV curing industry in an uncertain world. RadTech. [\[Link\]](#)
- IGM Resins. (n.d.).

- Crivello, J. V. (1979). The Photoinitiated Cationic Polymerization of Epoxy Resins.
- Kim, S., et al. (2024).
- Arkema Coating Resins. (n.d.).
- Gu, Y., & Zhang, J. (2018). Photoinitiated cationic polymerization of sustainable epoxy and oxetane thermosets. *RadTech*. [Link]
- Al-Saleh, M. A., & El-Damanhoury, H. M. (2014). The Effect of the Light Intensity and Light Distances of LED and QTH Curing Devices on the Hardness of Two Light-Cured Nano-Resin Composites. *Scirp.org*. [Link]
- Miller, C., & Chawla, C. P. (2010).
- Epoxy Technology. (n.d.).
- Incure Inc. (2026).
- Chemistry For Everyone. (2025). How Does UV Light Affect Epoxy Resin?. YouTube. [Link]
- Liqcreate. (n.d.). Explained & tested: UV post curing 3Dprinting resin. [Link]
- Epoxies Etc. (n.d.). Solving Ultraviolet Curable Potting & Encapsulating Problems With Shadow Cure Technology. [Link]
- Formlabs. (n.d.). How to Post-Cure Your Resin 3D Prints. [Link]
- Chan, C. M., et al. (2000). Investigation into the curing and thermal behavior of an epoxy-based UV curable coating in microelectronics assembly. *Emerald Publishing*. [Link]
- Jinzong Machinery. (2024). Epoxy Resin Reactors: Troubleshooting Tips. [Link]
- Serra, A., & Ramis, X. (2020). Cationic UV-Curing of Epoxidized Biobased Resins. *MDPI*. [Link]
- Epoxy Channel. (2023). Optical Properties of Epoxy Resins - Session 12. YouTube. [Link]
- Price, R. B., et al. (2003). Effect of light intensity and exposure duration on cure of resin composite.
- Incure Inc. (2025). Why Your Epoxy Isn't Curing and How to Fix It. [Link]
- Reddit User. (2020). Do you think post curing resin is necessary?. *Reddit*. [Link]
- Sienkiewicz, A., et al. (2023). Epoxy (Meth)
- UltraClear Epoxy. (n.d.). What to Do When Epoxy Doesn't Cure Properly. [Link]
- BMMold. (2023). Solving Common Epoxy Resin Curing Problems. [Link]
- Par, M., et al. (2021). The effect of light curing intensity on bulk-fill composite resins: heat generation and chemomechanical properties.
- Rasheed, A., & Ahmad, S. (2018). Photo-Curing Schemes to Cure the Epoxy Resins and their Impacts on Curing Process. *Avens Publishing Group*. [Link]
- Incure Inc. (2026).
- Tonoptik. (2014). Effect of photoinitiator concentration on hygroscopic stability of UV cured precision replicated composite optics. *Optica Publishing Group*. [Link]
- Kim, S., et al. (2024). Interactions and Curing Dynamics Between UV-Triggered Epoxy Acrylate Binder, Curing Agents and Photoinitiators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. UV Resin Sticky After Curing: The Ultimate Guide - INCURE INC. [incurelab.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Cationic vs Free Radical Reaction: Epoxies and Acrylate UV Cure Adhesives | EpoxySet, Inc. [epoxysetinc.com]
- 4. radtech.org [radtech.org]
- 5. jinzhongmachinery.com [jinzhongmachinery.com]
- 6. The Effect of the Light Intensity and Light Distances of LED and QTH Curing Devices on the Hardness of Two Light-Cured Nano-Resin Composites [scirp.org]
- 7. epotek.com [epotek.com]
- 8. Effect of photoinitiator concentration on hygroscopic stability of UV cured precision replicated composite optics [opg.optica.org]
- 9. avensonline.org [avensonline.org]
- 10. youtube.com [youtube.com]
- 11. Explained & tested: UV post curing 3Dprinting resin | Liqcreate [liqcreate.com]
- 12. How to Post-Cure Your Resin 3D Prints | Formlabs [formlabs.com]
- 13. reddit.com [reddit.com]
- 14. sartomer.arkema.com [sartomer.arkema.com]
- 15. Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types [aalchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Can Epoxy Resin Be Cured With UV Light: The Ultimate Guide - INCURE INC. [incurelab.com]
- 18. radtech.org [radtech.org]
- 19. resiners.com [resiners.com]

- 20. uvebtech.com [uvebtech.com]
- 21. m.youtube.com [m.youtube.com]
- 22. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 23. The effect of light curing intensity on bulk-fill composite resins: heat generation and chemomechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 25. IGM RESINS : Unique photoinitiator combinations for UV curing composites [igmresins.com]
- 26. emerald.com [emerald.com]
- 27. Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 28. bestbartopepoxy.com [bestbartopepoxy.com]
- 29. uvebtech.com [uvebtech.com]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["challenges with incomplete curing in epoxy resins with photoinitiators"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161128#challenges-with-incomplete-curing-in-epoxy-resins-with-photoinitiators]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com